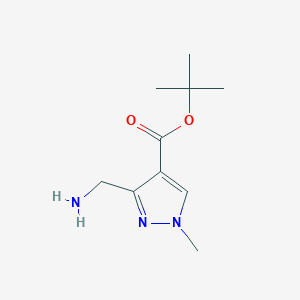
1-(4-methylquinolin-2-yl)-6-oxo-1,2,5,6-tetrahydropyridazine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methylquinolin-2-yl)-6-oxo-1,2,5,6-tetrahydropyridazine-3-carboxylic acid is a complex organic compound featuring a quinoline ring system substituted with a methyl group at the 4-position and a tetrahydropyridazine ring with a carboxylic acid functional group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methylquinolin-2-yl)-6-oxo-1,2,5,6-tetrahydropyridazine-3-carboxylic acid typically involves multiple steps, starting with the preparation of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent (4-Methylquinolin-2-yl ....
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry techniques to improve efficiency and yield. These methods can provide better control over reaction conditions and minimize the formation of by-products.
化学反応の分析
Types of Reactions: 1-(4-Methylquinolin-2-yl)-6-oxo-1,2,5,6-tetrahydropyridazine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium hydroxide) are employed in substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives
Reduction: Hydroquinoline derivatives
Substitution: Halogenated quinolines and N-alkylated quinolines
科学的研究の応用
This compound has shown potential in various scientific research applications:
Medicinal Chemistry: It can serve as a precursor for the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders and infectious diseases.
Biology: The compound's derivatives can be used in biological studies to understand cellular processes and signaling pathways.
Materials Science: Its unique structure makes it suitable for the development of advanced materials with specific electronic and optical properties.
作用機序
The mechanism by which 1-(4-methylquinolin-2-yl)-6-oxo-1,2,5,6-tetrahydropyridazine-3-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may inhibit specific enzymes or modulate receptor activity, leading to desired biological effects. The exact pathways and targets depend on the specific derivatives and their modifications.
類似化合物との比較
Quinoline: A basic structure without the tetrahydropyridazine ring.
Quinone: Oxidized form of quinoline.
Hydroquinoline: Reduced form of quinoline.
Uniqueness: 1-(4-Methylquinolin-2-yl)-6-oxo-1,2,5,6-tetrahydropyridazine-3-carboxylic acid is unique due to its combination of the quinoline and tetrahydropyridazine rings, which provides distinct chemical and biological properties compared to simpler quinoline derivatives.
特性
IUPAC Name |
2-(4-methylquinolin-2-yl)-3-oxo-1,4-dihydropyridazine-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-9-8-13(16-11-5-3-2-4-10(9)11)18-14(19)7-6-12(17-18)15(20)21/h2-6,8,17H,7H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZUAQVNXISTTCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)N3C(=O)CC=C(N3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B6601045.png)
![3,6-diazatricyclo[6.1.1.0,1,6]decan-5-one](/img/structure/B6601057.png)
![5-bromo-6-chloro-1,2-dihydrospiro[indole-3,4'-oxane]](/img/structure/B6601064.png)
![rac-(3aR,6aS)-hexahydrofuro[3,4-b]furan-4,6-dione](/img/structure/B6601068.png)

![5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl fluoride](/img/structure/B6601087.png)
![2-{2-[4-(dimethylamino)phenyl]-1,3-benzothiazol-6-yl}aceticacid](/img/structure/B6601097.png)

![5-[(3AS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazolidin-4-yl]-N-(4-{[1-(4-fluorophenyl)-3-methyl-4-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-6-yl]methyl}phenyl)pentanamide](/img/structure/B6601112.png)



